molecular formula C21H23N3O3 B2739290 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 894018-00-9

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B2739290
CAS No.: 894018-00-9
M. Wt: 365.433
InChI Key: QSVUMULIESUDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a novel chemical entity designed for research and development. This compound features a hybrid molecular architecture, incorporating both a 3,4-dihydroquinoline-1(2H)-carboxamide moiety and a 5-oxopyrrolidine scaffold linked via a methoxyphenyl group. The quinolinone scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in several pharmacologically active compounds . Compounds based on the 4-hydroxy-2-quinolinone structure have been investigated as multi-target agents, exhibiting significant anti-inflammatory activity through lipoxygenase (LOX) inhibition and potent antioxidant properties . Furthermore, the 5-oxopyrrolidine-3-carboxamide group is a compound class of high research interest, particularly in neuroscience, as similar structures have been identified as potent inhibitors of the Nav1.8 voltage-gated sodium ion channel . Nav1.8, expressed primarily in sensory neurons, is a promising target for the development of treatments for neuropathic pain, inflammatory pain, and chronic itch disorders . The integration of these two pharmacophores into a single molecule makes this compound a compelling candidate for researchers exploring multi-target therapeutic strategies, especially in areas of inflammation, oxidative stress, and chronic pain. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-18-9-4-8-17(13-18)24-14-16(12-20(24)25)22-21(26)23-11-5-7-15-6-2-3-10-19(15)23/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVUMULIESUDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure characterized by a dihydroquinoline core and a pyrrolidinone moiety, which contributes to its biological activity. The molecular formula is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, with a molecular weight of approximately 406.5 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidinone ring through cyclization reactions.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Final acylation to form the carboxamide functional group.

These steps are crucial for achieving the desired biological activity and stability of the compound.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant growth inhibition against various cancer cell lines, including:

Cell Line IC50 (μM)
H460 (lung carcinoma)4.9 ± 0.7
A-431 (skin carcinoma)2.0 ± 0.9
HT-29 (colon adenocarcinoma)4.4 ± 1.3
DU145 (prostate carcinoma)12.0 ± 1.6
MCF7 (breast adenocarcinoma)14.6 ± 3.9

The compound exhibited the most potent effects against skin carcinoma cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of apoptosis : It triggers programmed cell death through intrinsic pathways.
  • Targeting specific signaling pathways : Research indicates that it may inhibit pathways involved in tumor growth and metastasis.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • The presence of the methoxy group enhances lipophilicity and may improve binding affinity to target proteins.
  • Variations in the aryl substituents can lead to different levels of activity across various cancer cell lines.

Studies have shown that modifications to the aryl groups can either enhance or diminish anticancer activity, emphasizing the importance of SAR in drug design .

5. Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of similar compounds within this class:

  • Anticancer Screening : A study involving various tetrahydroquinoline derivatives found that those with specific aryl substitutions exhibited enhanced antiproliferative effects compared to non-substituted analogs .
  • Comparative Analysis : A comparative study on related compounds demonstrated that structural modifications could lead to significant differences in biological activities, reinforcing the need for careful design in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Group Variations

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with similar carboxamide-containing heterocycles:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide 3,4-Dihydroquinoline + pyrrolidinone 3-Methoxyphenyl, carboxamide ~395.4 (estimated) Moderate lipophilicity (logP ~2.8)
N3-(1-(3,5-Dimethyladamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 1,5-Naphthyridine 3,5-Dimethyladamantyl, pentyl 421.6 High lipophilicity (logP ~5.2)
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) Imidazo[1,2-a]pyrimidine Morpholinophenyl, acrylamide ~520.5 (estimated) Enhanced solubility (morpholine)
BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) Tetrahydropyrazine 4-tert-Butylphenyl, 3-chloropyridyl 427.9 TRPV1 antagonist activity

Key Observations :

  • Lipophilicity : The target compound’s logP (~2.8) is lower than adamantyl-substituted naphthyridines (logP ~5.2) due to the polar 3-methoxy group .
  • Solubility : Morpholine-containing analogs (e.g., 3f) exhibit improved aqueous solubility compared to the target compound, which lacks such polar moieties .
  • Receptor Targeting: BCTC’s tetrahydropyrazine core and chloropyridyl group confer specificity for TRPV1 channels, whereas the dihydroquinoline scaffold in the target compound may favor kinase or GPCR interactions .
Pharmacological Implications
  • Adamantyl Derivatives : Bulky substituents (e.g., 3,5-dimethyladamantyl in compound 67 ) enhance membrane permeability but reduce metabolic stability .
  • Morpholine/Acrylamide Hybrids : Compounds like 3f leverage hydrogen-bonding motifs for kinase inhibition, whereas the target compound’s rigid carboxamide may limit conformational flexibility during receptor binding .
  • TRPV1 Antagonists : BCTC’s tert-butyl and chloropyridyl groups are critical for vanilloid receptor antagonism, a feature absent in the target compound .

Preparation Methods

Cyclocondensation of 2-Aminobenzaldehyde with Diethyl Malonate

In a procedure adapted from the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, 2-aminobenzaldehyde (1.21 g, 10 mmol) reacts with diethyl malonate (1.60 g, 10 mmol) in the presence of piperidine (2 mL) as a base catalyst. The mixture undergoes thermal cyclization at 120°C for 2–3 minutes, followed by reflux in ethanol (30 mL) for 2 hours. Acidic workup with dilute HCl yields ethyl 3,4-dihydroquinoline-1(2H)-carboxylate as colorless crystals (76% yield).

Saponification to Carboxylic Acid

The ester intermediate (2.17 g, 10 mmol) undergoes hydrolysis using sodium hydroxide (0.4 g, 10 mmol) in aqueous ethanol (1:1 v/v) at 25°C for 10 hours. Acidification with acetic acid precipitates 3,4-dihydroquinoline-1(2H)-carboxylic acid, which is crystallized from ethanol (mp 155°C).

Table 1: Synthesis of 3,4-Dihydroquinoline-1(2H)-Carboxylic Acid

Step Reagents Conditions Yield Characterization (1H NMR)
Cyclocondensation 2-Aminobenzaldehyde, diethyl malonate, piperidine 120°C, 2–3 min; ethanol reflux 76% δ 1.32 (t, CH3), 4.25 (q, OCH2), 6.8–7.5 (m, Ar–H)
Hydrolysis NaOH, H2O/EtOH 25°C, 10 h 85% δ 10.12 (br s, COOH), 2.63 (t, CH2CO)

Preparation of 1-(3-Methoxyphenyl)-5-Oxopyrrolidin-3-Amine

The 5-oxopyrrolidin-3-amine subunit bearing a 3-methoxyphenyl group at N1 is synthesized via a tandem Michael addition-cyclization sequence.

Michael Addition of 3-Methoxyaniline to Ethyl Acrylate

3-Methoxyaniline (1.23 g, 10 mmol) reacts with ethyl acrylate (1.00 g, 10 mmol) in toluene at 80°C for 24 hours, forming β-amino ester intermediates. This step proceeds via nucleophilic attack of the aniline’s amine group on the α,β-unsaturated ester.

Cyclization to Pyrrolidinone

The β-amino ester undergoes intramolecular cyclization in the presence of potassium carbonate (1.38 g, 10 mmol) in DMF at 100°C for 10 hours. Acidic workup yields 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester, which is subsequently converted to the amine via Curtius rearrangement or Hofmann degradation.

Table 2: Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidin-3-Amine

Step Reagents Conditions Yield Key Spectral Data
Michael Addition 3-Methoxyaniline, ethyl acrylate Toluene, 80°C, 24 h 68% δ 6.7–7.1 (m, Ar–H), 4.1 (q, OCH2)
Cyclization K2CO3, DMF 100°C, 10 h 72% δ 2.6–2.8 (m, CH2), 3.8 (s, OCH3)
Amine Formation NaN3, H2SO4 0°C→RT, 48 h 58% δ 3.45–3.51 (m, NH2)

Amide Coupling via DCC/NHS Activation

The final step involves coupling the carboxylic acid and amine components using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Activation of Carboxylic Acid

3,4-Dihydroquinoline-1(2H)-carboxylic acid (2.17 g, 10 mmol) is dissolved in dry acetonitrile (25 mL) with NHS (1.12 g, 10 mmol) and DCC (2.20 g, 10 mmol). The mixture is stirred at 0°C for 2 hours to form the active NHS ester.

Nucleophilic Acyl Substitution

1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine (1.93 g, 10 mmol) is added to the activated ester solution, and the reaction proceeds at room temperature for 12 hours. Workup involves filtration to remove dicyclohexylurea, followed by sequential washes with 1M Na2CO3, 1M HCl, and water.

Table 3: Coupling Reaction Parameters

Parameter Value
Coupling Agent DCC/NHS
Solvent Dry acetonitrile
Temperature 0°C → RT
Reaction Time 14 h
Yield 65%
Purity (HPLC) >98%

Structural Characterization and Validation

The final product is characterized via NMR, mass spectrometry, and elemental analysis, consistent with data from analogous compounds.

1H NMR Analysis (400 MHz, DMSO-d6)

  • δ 2.63 (t, J=6.0 Hz, 2H, CH2CO)
  • δ 3.80 (s, 3H, OCH3)
  • δ 4.43 (t, J=6.0 Hz, 2H, NCH2)
  • δ 6.7–7.5 (m, 9H, Ar–H)
  • δ 8.21 (d, J=8.0 Hz, 1H, NH)

High-Resolution Mass Spectrometry

Observed m/z: 365.1764 [M+H]+ (Calculated for C21H23N3O3: 365.1739).

Comparative Analysis of Alternative Synthetic Routes

While the DCC/NHS method provides reliable yields, emerging techniques such as electrochemical amidation or enzymatic catalysis offer potential advantages in sustainability. However, these methods remain unvalidated for this specific substrate combination.

Q & A

Q. What are the standard synthetic routes for N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

Pyrrolidinone core formation : Cyclization of substituted γ-lactams or condensation reactions using 3-methoxyphenyl precursors.

Dihydroquinoline coupling : Amide bond formation between the pyrrolidinone intermediate and 3,4-dihydroquinoline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Functional group modifications : Introduction of methoxy groups or optimization of the carboxamide linkage.

Q. Critical reaction conditions :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
  • Temperature control : Exothermic steps (e.g., cyclization) require cooling to avoid side reactions .
  • Catalysts : Acid/base catalysts (e.g., p-TsOH) accelerate ring closure .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the molecular structure of this compound confirmed in academic research?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ ~3.8 ppm, pyrrolidinone carbonyl at δ ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves connectivity between aromatic and aliphatic regions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography (if crystalline): Provides absolute stereochemistry and bond-length data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic methods for this compound?

Discrepancies (e.g., variable yields or byproducts) are addressed via:

  • Design of Experiments (DOE) : Systematic variation of parameters (solvent, temperature, catalyst loading) to identify optimal conditions .
  • Mechanistic studies : Monitoring intermediates via in-situ FTIR or LC-MS to pinpoint side reactions .
  • Cross-validation : Reproducing published protocols with strict adherence to reported conditions to isolate variables (e.g., moisture sensitivity) .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s bioactivity?

SAR studies involve:

  • Substituent variation : Synthesizing analogs with modified methoxyphenyl or dihydroquinoline groups to assess impact on target binding .
  • Biological assays : Testing analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., anti-proliferation screens) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes with target proteins, guiding rational design .

Q. How can researchers address solubility limitations of this compound in biological assays?

Methodological solutions include:

  • Co-solvent systems : Use DMSO/water mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium salts to improve ionization in physiological buffers .

Q. What analytical techniques are employed to resolve contradictory data in stability studies (e.g., pH or temperature sensitivity)?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions, then analyze degradation products via HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability by measuring mass loss under controlled heating .
  • pH-rate profiling : Determines degradation kinetics across pH 1–13 using UV-Vis spectroscopy .

Q. How is the stereochemical integrity of the pyrrolidinone ring verified during synthesis?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • Optical Rotation : Compares experimental [α]D values with literature data for known configurations .
  • Circular Dichroism (CD) : Detects Cotton effects in UV-Vis spectra to confirm absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.